molecular formula C5H6F2N4O B13178168 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide

Katalognummer: B13178168
Molekulargewicht: 176.12 g/mol
InChI-Schlüssel: ZGBRYFPYJIXJOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide is a fluorinated organic compound with significant potential in various scientific fields. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the introduction of difluoromethyl groups into the pyrazole ring. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis process, making it scalable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of difluoromethyl-pyrazole derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxylate

Comparison: Compared to its analogs, 4-Amino-1-(difluoromethyl)-1H-pyrazole-3-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group can influence the compound’s solubility, stability, and reactivity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C5H6F2N4O

Molekulargewicht

176.12 g/mol

IUPAC-Name

4-amino-1-(difluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-1-2(8)3(10-11)4(9)12/h1,5H,8H2,(H2,9,12)

InChI-Schlüssel

ZGBRYFPYJIXJOB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NN1C(F)F)C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.